molecular formula C15H23ClN2O2 B2958367 Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride CAS No. 2173193-79-6

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride

Cat. No. B2958367
CAS RN: 2173193-79-6
M. Wt: 298.81
InChI Key: MCDNKWDRIVFRAL-ZDUSSCGKSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals . The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .


Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .


Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .

Scientific Research Applications

Supramolecular Architectures

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride is used in studies involving the crystallization of N-donor type compounds with acids, leading to the formation of new binary molecular cocrystals. These cocrystals demonstrate the impact of hydrogen-bonding synthons on crystal packing, which is crucial in crystal engineering and host-guest chemistry. For example, the cocrystallization with 5-sulfosalicylic acid forms structures that are stabilized through a combination of strong and weak hydrogen bonds, contributing to the development of complex 3D networks (Wang et al., 2011).

Molecular Sensing

The compound's derivatives have been applied in the development of molecular sensors. For instance, complementary double helix formation through template synthesis has been enhanced in the presence of optically active amidine dimers, resulting in structures stabilized by salt bridges. This principle is used in the design of sensors and molecular recognition systems (Yamada et al., 2010).

Amide Formation Mechanism

Research into the mechanisms of amide formation, particularly in bioconjugation in aqueous media, is another area of application. Understanding how compounds like Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride react with carboxylic acids to form amides in the presence of carbodiimide reagents is vital for bioconjugation strategies, which are widely used in drug development and biomolecule labeling (Nakajima & Ikada, 1995).

Organic Synthesis

The compound is also used in organic synthesis, providing insights into the synthesis of complex organic molecules and their analogs. For example, the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues involves a high-yielding five-step process starting from dimethylaniline, showcasing the compound's utility in synthesizing pharmacologically relevant structures (Vaid et al., 2014).

Safety and Hazards

Benzylamine is flammable and corrosive . It is harmful if inhaled and may cause respiratory irritation . It causes skin irritation and serious eye damage . It may also cause genetic defects and cancer, and may damage organs through prolonged or repeated exposure .

properties

IUPAC Name

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDCTHIEJIRSO-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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